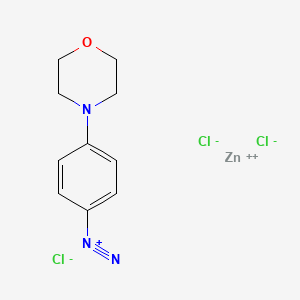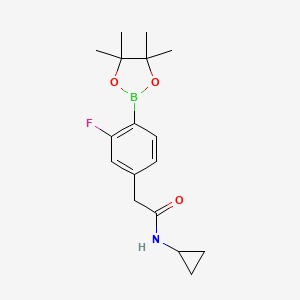
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-, also known as 7-isopropylidenenorbornene, is a cyclic olefin with the molecular formula C10H14. This compound is characterized by its bicyclic structure, which includes a norbornene framework with an isopropylidene substituent at the 7-position. It is a versatile compound used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isopropylidene cyclopentadiene. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to efficient and scalable production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.
Wirkmechanismus
The mechanism of action of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: Lacks the isopropylidene substituent, making it less reactive in certain chemical reactions.
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
2-Benzoyl-5-norbornene: Contains a benzoyl group, which significantly alters its chemical properties and applications.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
14995-50-7 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
7-propan-2-ylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-8-3-4-9(10)6-5-8/h3-4,8-9H,5-6H2,1-2H3 |
InChI-Schlüssel |
LUOGQGXSVQQCOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2CCC1C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





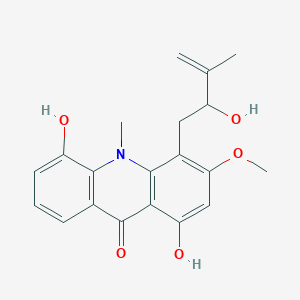


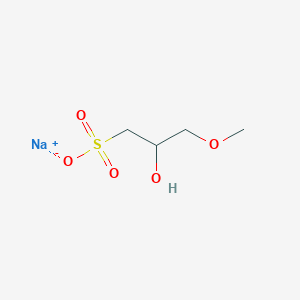

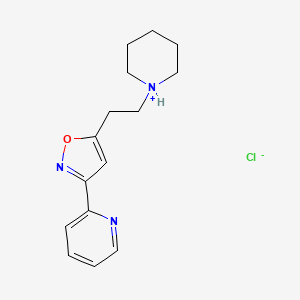
![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)

